molecular formula C11H18N2O2 B2673344 3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1882424-87-4

3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2673344
CAS No.: 1882424-87-4
M. Wt: 210.277
InChI Key: YRCHQLHJKVDBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, a structural motif common in tropane alkaloids. This molecule includes a hydroxy group at the 3-position and a propenyl-substituted carboxamide at the 8-position. The 8-azabicyclo[3.2.1]octane scaffold is notable for its pharmacological versatility, with derivatives exhibiting activities ranging from enzyme inhibition to receptor modulation . The hydroxy and carboxamide substituents in this compound likely influence its solubility, hydrogen-bonding capacity, and target selectivity.

Properties

IUPAC Name

3-hydroxy-N-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-5-12-11(15)13-8-3-4-9(13)7-10(14)6-8/h2,8-10,14H,1,3-7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHQLHJKVDBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1C2CCC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Impacts

The 8-azabicyclo[3.2.1]octane core is shared among numerous derivatives, but substituents at the 3- and 8-positions dictate pharmacological behavior. Below is a comparison with key analogues:

Compound Name 3-Position Substituent 8-Position Substituent Key Biological Activity/Property Evidence Source
3-Hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide Hydroxy (-OH) Propenyl carboxamide Pending characterization (structural focus) N/A
N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl)]-2-naphthamide (19a–c) 2-Naphthamide Aminobenzyl Antipathogenic activity
3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Phenylsulfonyl 4-Trifluoromethylphenyl carboxamide ELOVL6 inhibition
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ketone (-C=O) Ethoxycarbonyl Intermediate for enantioselective synthesis
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate 3-Hydroxy-2-phenylpropanoate Methyl Anticholinergic (tropane ester derivative)

Key Observations:

  • Hydroxy vs.
  • Carboxamide vs. Sulfonamide: The propenyl carboxamide group in the target compound differs from sulfonamide-containing analogues (e.g., ELOVL6 inhibitor in ). Sulfonamides often increase metabolic stability but may reduce solubility compared to carboxamides.
  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., 2-naphthamide in or 4-trifluoromethylphenyl in ) exhibit enhanced hydrophobic interactions, whereas the propenyl group in the target compound may confer moderate lipophilicity.

Physicochemical Properties

  • Solubility: The hydroxy group in the target compound improves aqueous solubility compared to fully nonpolar analogues (e.g., 3-phenylsulfonyl derivatives in ).
  • Metabolic Stability: Carboxamides generally undergo slower hydrolysis than esters (e.g., tropane esters in ), suggesting longer half-life for the target compound.

Biological Activity

3-Hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, with the CAS number 1882424-87-4, is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H18_{18}N2_2O2_2, with a molecular weight of 210.27 g/mol. The structure features a bicyclic framework that is characteristic of many tropane alkaloids.

PropertyValue
CAS Number1882424-87-4
Molecular FormulaC11_{11}H18_{18}N2_2O2_2
Molecular Weight210.27 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Pharmacological Properties

Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane scaffold exhibit significant pharmacological properties, particularly in relation to neurotransmitter modulation. These compounds have been studied for their potential as:

  • Opioid Receptor Antagonists : A series of studies have demonstrated that modifications to the azabicyclo structure can yield potent kappa opioid receptor antagonists, which could be beneficial in treating conditions such as pain and addiction .
  • Monoamine Reuptake Inhibitors : The derivatives have shown effectiveness in inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This mechanism is critical for developing treatments for mood disorders, anxiety, and ADHD .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • Kappa Opioid Receptors : The compound acts as a selective antagonist at kappa opioid receptors, which are involved in modulating pain and emotional responses.
  • Serotonin and Dopamine Transporters : By inhibiting the reuptake of these neurotransmitters, the compound may enhance mood and reduce symptoms associated with depression and anxiety.

Study on Kappa Opioid Receptor Antagonism

In a study focusing on the structure-activity relationship (SAR) of azabicyclo derivatives, researchers found that specific modifications to the N-substitution greatly enhanced selectivity for kappa receptors while minimizing off-target effects on mu and delta receptors . These findings suggest that further exploration into the SAR could yield even more effective compounds.

Monoamine Reuptake Inhibition Analysis

Another significant study demonstrated that certain azabicyclo derivatives effectively inhibited monoamine transporters in vitro, showcasing potential for treating psychiatric disorders . The research highlighted that these compounds could serve as a foundation for developing new antidepressants with improved efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.